Cas no 100114-07-6 (4-Pyrimidinamine, 6-methoxy-N-methyl-5-nitro-)

4-Pyrimidinamine, 6-methoxy-N-methyl-5-nitro-, is a nitro-substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the methoxy and nitro functional groups, contribute to its reactivity and utility as an intermediate in synthetic chemistry. The compound’s nitro group enhances electrophilic properties, facilitating further functionalization, while the methoxy substituent can influence electronic and steric effects. Its well-defined molecular structure allows for precise modifications, making it valuable in the development of bioactive molecules. This compound is particularly relevant in medicinal chemistry for exploring novel therapeutic agents due to its scaffold’s compatibility with drug design principles. High purity and stability ensure consistent performance in research applications.
4-Pyrimidinamine, 6-methoxy-N-methyl-5-nitro- structure
100114-07-6 structure
Product Name:4-Pyrimidinamine, 6-methoxy-N-methyl-5-nitro-
CAS No:100114-07-6
MF:C6H8N4O3
MW:184.152720451355
CID:1124904
PubChem ID:12130058
Update Time:2025-06-08

4-Pyrimidinamine, 6-methoxy-N-methyl-5-nitro- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinamine, 6-methoxy-N-methyl-5-nitro-
    • (6-methoxy-5-nitro-pyrimidin-4-yl)-methyl-amine
    • CS-0045572
    • C13961
    • 6-Methoxy-N-methyl-5-nitropyrimidin-4-amine
    • 100114-07-6
    • Inchi: 1S/C6H8N4O3/c1-7-5-4(10(11)12)6(13-2)9-3-8-5/h3H,1-2H3,(H,7,8,9)
    • InChI Key: LVVITCOFNOPRHO-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C(=NC=N1)NC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 184.05964g/mol
  • Monoisotopic Mass: 184.05964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 184.15g/mol
  • XLogP3: 1.2
  • Topological Polar Surface Area: 92.9Ų

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Additional information on 4-Pyrimidinamine, 6-methoxy-N-methyl-5-nitro-

4-Pyrimidinamine, 6-methoxy-N-methyl-5-nitro- (CAS No. 100114-07-6)

4-Pyrimidinamine, 6-methoxy-N-methyl-5-nitro- is a structurally complex organic compound with significant potential in various fields of chemical research and application. This compound, identified by the CAS registry number 100114-07-6, belongs to the class of pyrimidinamines, which are known for their versatile reactivity and biological activity. The molecule features a pyrimidine ring system with substituents at positions 4, 5, and 6, including an amine group, a nitro group, and a methoxy group. These functional groups contribute to the compound's unique chemical properties and reactivity.

The synthesis of 4-Pyrimidinamine, 6-methoxy-N-methyl-5-nitro- involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Recent advancements in synthetic methodologies have enabled researchers to optimize the production of this compound, making it more accessible for further studies. The incorporation of a nitro group at position 5 introduces electron-withdrawing effects, which can influence the electronic properties of the pyrimidine ring and enhance its reactivity in subsequent reactions.

One of the most promising applications of 4-Pyrimidinamine, 6-methoxy-N-methyl-5-nitro- lies in its potential as a precursor for advanced materials. Researchers have explored its use in the development of novel materials with tailored electronic properties, such as semiconductors and optoelectronic devices. The presence of the methoxy group at position 6 introduces steric hindrance and can influence the molecule's solubility and stability, making it suitable for specific applications in material science.

Recent studies have also highlighted the role of 4-Pyrimidinamine derivatives in medicinal chemistry. The compound's ability to act as a scaffold for drug design has been extensively investigated. For instance, its nitro group can serve as a reactive site for further functionalization, enabling the creation of bioactive molecules with potential therapeutic applications. Additionally, the methoxy group at position 6 can enhance the compound's pharmacokinetic properties, making it a valuable intermediate in drug discovery.

In terms of biological activity, 4-Pyrimidinamine derivatives have shown promise in targeting various disease pathways. For example, recent research has demonstrated that certain analogs of this compound exhibit anti-inflammatory and anti-cancer properties. The nitro group's redox activity plays a crucial role in these biological effects, suggesting that 4-Pyrimidinamine derivatives could be developed into novel therapeutic agents.

The study of pyrimidinamines with nitro groups has also contributed to our understanding of fundamental chemical reactions. For instance, researchers have investigated the reductive amination reactions involving this compound to develop efficient synthetic routes for complex molecules. These studies not only advance our knowledge of organic chemistry but also pave the way for innovative applications in pharmaceuticals and materials science.

From an environmental perspective, understanding the degradation pathways of 4-Pyrimidinamine derivatives is crucial for assessing their environmental impact. Recent studies have focused on identifying biodegradation mechanisms and evaluating their toxicity profiles to ensure sustainable use in industrial applications.

In conclusion, 4-Pyrimidinamine, 6-methoxy-N-methyl-5-nitro- (CAS No. 100114-07-6) is a versatile compound with significant potential across multiple disciplines. Its unique structural features make it an attractive target for both fundamental research and applied development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern chemistry.

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